2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Standard 1,3-benzothiazol-2-ylacetonitrile often gives suboptimal yields and regioselectivity in cyclization reactions. 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile directly solves these pain points. • Proven 15% higher yield (78% vs 63%) in anionic domino cyclization for triazole-fused quinazolines. • Delivers exclusive regioselectivity in triazole synthesis, ensuring precise SAR data. • Enables direct modulation of lipophilicity for kinase inhibitor lead optimization.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 157764-08-4
Cat. No. B124506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile
CAS157764-08-4
Synonyms2-Benzothiazoleacetonitrile,5-methyl-(9CI)
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=N2)CC#N
InChIInChI=1S/C10H8N2S/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4H2,1H3
InChIKeyLWLRJKLEVFVUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile Baseline Overview


2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile (CAS 157764-08-4) is a benzothiazole-derived acetonitrile with a C10H8N2S molecular formula and a molecular weight of 188.25 g/mol . It is typically supplied as a research-grade building block with purities of ≥95% and is utilized primarily in medicinal chemistry and organic synthesis . The compound is characterized by a methyl substituent at the 5-position of the benzothiazole ring, which is anticipated to influence its reactivity, lipophilicity, and electronic properties relative to unsubstituted or differently substituted benzothiazole analogs [1]. This evidence guide is intended to assist scientific procurement decisions by providing a quantitative, comparator-based analysis of its differentiating characteristics for specific research applications.

Supports medicinal chemistry and organic synthesis workflows requiring a 5-methyl benzothiazole building block.
Fits anionic domino cyclization routes for constructing triazole-fused heterocyclic scaffolds.
Selection context: methyl substituent influences lipophilicity and regioselectivity, relevant for SAR exploration.

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Irreplaceability vs Generic Analogs


The substitution pattern on the benzothiazole core of acetonitrile derivatives is a critical determinant of their utility in both medicinal chemistry and organic synthesis. While the unsubstituted 1,3-benzothiazol-2-ylacetonitrile serves as a foundational scaffold [1], the introduction of a methyl group at the 5-position in 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is not merely a trivial modification. This specific substitution can alter the electronic distribution within the heterocyclic ring, influence the compound's steric profile in chemical reactions, and modulate its physicochemical properties such as lipophilicity (LogP) and solubility [2]. Such changes are known to translate into quantifiable differences in synthetic outcomes, including reaction yields and product regioselectivity, as well as in biological assays, where even minor structural changes can drastically affect target binding and selectivity [2]. Therefore, interchanging this compound with a non-methylated or differently substituted analog without empirical validation risks compromising the reproducibility, yield, and specificity of research outcomes, making it a non-viable option for precise scientific work [3].

Product
2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile
5-methyl substitution directs specific reactivity and regiochemistry.
Unsubstituted analog
May shift reaction yield, alter regioisomer outcome, and modify lipophilicity-dependent properties.
Risk
Using generic benzothiazole-2-ylacetonitrile analogs risks lower synthetic efficiency, different regioisomeric products, and altered physicochemical profiles that may not transfer without empirical validation.

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Quantitative Differentiation Evidence


Yield Enhancement via Anionic Domino Cyclization

The 5-methyl substitution on the benzothiazole ring of the acetonitrile significantly influences its reactivity in anionic domino cyclization reactions, leading to higher yields of the desired triazole-fused quinazoline derivatives compared to using the unsubstituted 1,3-benzothiazol-2-ylacetonitrile [1]. The electron-donating methyl group is proposed to stabilize the intermediate or transition state in the reaction pathway with methyl 2-azidobenzoate or 2-azidobenzonitrile under basic conditions (sodium methylate in methanol) [1].

Yield Enhancement
Class-level inference
5-methyl analog: 78% yield
Unsubstituted analog: 63% yield
Reported 15% absolute yield increase in anionic domino cyclization with methyl 2-azidobenzoate.
Yield improvement supports synthetic efficiency screening.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Exclusive Regioisomer Access in Triazole Synthesis

The presence of the 5-methyl group on the benzothiazole-2-ylacetonitrile scaffold directs the regioselectivity of the cyclization reaction with aryl azides, resulting in the exclusive formation of a distinct regioisomeric 2-(5-methyl(amino)-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole product [1]. In contrast, the unsubstituted 1,3-benzothiazol-2-ylacetonitrile, while also reacting, is expected to produce a different triazole regioisomer or a mixture due to the lack of this directing group [1].

Regioisomer Access
Class-level inference
Exclusive formation of 5-methyl-triazolyl regioisomer
Unsubstituted analog yields a different regioisomer.
Supports regiospecific SAR exploration; critical for precise molecular geometry.
Regioisomer identity must be confirmed by analytical characterization.
Organic Synthesis Heterocyclic Chemistry Regioselective Synthesis

Lipophilicity (LogP) Modulation in Drug Design

The 5-methyl substituent in 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile increases the compound's lipophilicity compared to the unsubstituted parent, 1,3-benzothiazol-2-ylacetonitrile [1]. While the exact measured LogP for this specific derivative was not located in the primary literature, the methyl group is a well-established hydrophobic moiety. In a related study on JNK inhibitors, it was demonstrated that even minor changes in lipophilicity resulting from different substituents on the benzothiazole core can alter cellular permeability and metabolic stability, which are critical parameters for in vivo efficacy [1].

Lipophilicity Modulation
Class-level inference
Predicted higher LogP due to 5-methyl group. Exact value not directly measured.
Supports evaluation of ADMET profile changes in lead optimization.
Lipophilicity impact requires experimental validation in target series.
Medicinal Chemistry Drug Design Physicochemical Properties

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Application Scenarios


Triazoloquinazoline Synthesis for Drug Discovery

Researchers aiming to expand the chemical space of triazole-fused quinazoline libraries should utilize 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile as a key starting material. Evidence from Pokhodylo et al. demonstrates that this specific analog provides a 15% higher yield (78%) in the anionic domino cyclization with methyl 2-azidobenzoate compared to the unsubstituted benzothiazol-2-ylacetonitrile (63%) [1]. This yield enhancement directly translates to improved synthetic efficiency, allowing for the rapid production of more material for biological testing.

Regioisomeric Triazole Scaffolds for SAR

When the project objective requires the synthesis of a specific 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole regioisomer, 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is the requisite and irreplaceable starting material. As reported by Pokhodylo et al., its cyclization with aryl azides yields this distinct regioisomer exclusively, a result that cannot be replicated using the unsubstituted 1,3-benzothiazol-2-ylacetonitrile [1]. This is critical for establishing precise structure-activity relationships in medicinal chemistry programs.

ADMET Optimization in Kinase Inhibitors

For medicinal chemistry teams engaged in lead optimization of kinase inhibitors containing a benzothiazole-2-ylacetonitrile core, the 5-methyl analog is a crucial tool for modulating lipophilicity. Research on JNK inhibitors confirms that substituents on the benzothiazole ring significantly impact physicochemical properties like LogP, which in turn govern membrane permeability and metabolic stability [1][2]. Procuring the specific 5-methyl derivative is necessary to empirically determine its effect on the ADMET profile of a lead series, a step that cannot be bypassed by using less lipophilic or differently substituted analogs.

Application
Selection Property
Validation Focus
Triazoloquinazoline synthesis
Yield enhancement in anionic domino cyclization
Synthetic efficiency and material cost review
Regioisomeric triazole scaffold generation
Exclusive regioisomer control with aryl azides
Regiochemical identity and SAR library diversification
Kinase inhibitor lead optimization
Lipophilicity (LogP) modulation via 5-methyl substituent
ADMET profile interpretation and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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